Bromophenol red
Overview
Description
Synthesis Analysis
Bromophenol red's synthesis can involve complex chemical reactions. For instance, a study highlighted its role alongside bovine serum albumin (BSA) in enhancing the chemiluminescent detection of sequence-specific DNA. In this context, bromophenol red acted as a potent signal enhancer for the peroxidase-catalyzed luminol-H2O2 chemiluminescent reaction (Xiao-Qian Yu et al., 2016). Another aspect of its synthesis is the creation of bromophenols coupled with derivatives of amino acids and nucleosides from red algae, highlighting the natural occurrence and synthetic potential of bromophenol derivatives (Jielu Zhao et al., 2005).
Molecular Structure Analysis
The molecular structure of bromophenol red and its derivatives is crucial for understanding their chemical behavior and applications. Studies on bromophenols from marine sources have elucidated their structures using spectroscopic methods, including NMR and X-ray crystallography, revealing complex bromination patterns and associations with other molecular groups (Jae Sue Choi et al., 2000).
Chemical Reactions and Properties
Bromophenol red participates in various chemical reactions, exhibiting properties that make it valuable in bioanalytical applications. For example, its role in enhancing chemiluminescent reactions for DNA detection showcases its chemical reactivity and potential for use in bioanalytical assays (Xiao-Qian Yu et al., 2016). Additionally, the synthesis of bromophenol derivatives demonstrates their potential inhibitory effects on enzymes like carbonic anhydrase and cholinesterases, highlighting their chemical properties and potential therapeutic applications (Çetin Bayrak et al., 2017).
Physical Properties Analysis
The physical properties of bromophenol red, such as solubility, melting point, and stability, are essential for its application in various scientific studies. While specific studies focusing on these aspects were not highlighted in the search, understanding these physical properties is crucial for handling and applying bromophenol red in laboratory settings.
Chemical Properties Analysis
Bromophenol red's chemical properties, including its pH sensitivity and role as a chemical indicator, make it a valuable tool in biochemistry and analytical chemistry. Its ability to enhance chemiluminescent reactions, interact with biomolecules for detection purposes, and act as an inhibitor for certain biochemical processes underscores the diverse chemical properties that make bromophenol red a substance of interest in scientific research (Xiao-Qian Yu et al., 2016).
Scientific Research Applications
Solar Energy Conversion
Ameta et al. (2006) investigated the use of bromophenol red as a photosensitizer in a photogalvanic cell for solar energy conversion, employing EDTA as an electron donor. This study examined the impact of different operating parameters on the electrical output of the cell, demonstrating its potential in renewable energy technologies (Ameta, Punjabi, Vardia, Madhwani, & Chaudhary, 2006).
Enhancing Chemiluminescent Detection
Yu et al. (2016) discovered that bromophenol red, in combination with bovine serum albumin (BSA), significantly enhances the chemiluminescent detection of sequence-specific DNA. This enhancement is attributed to a stronger chemiluminescent signal generated by the bromophenol red-enhanced system, showcasing its application in sensitive DNA detection technologies (Yu, Sheng, Zhao, & Fan, 2016).
Antioxidant Activity and Chemical Protection
Research by Hofer et al. (2019) on bromophenolic compounds from the red alga Vertebrata lanosa highlighted their role in chemical protection, though their exact function remains to be fully understood. Their study developed an HPLC method for the quantitative analysis of these compounds, finding significant variations in bromophenol content across different samples. This suggests potential applications in natural product chemistry and pharmacology (Hofer, Hartmann, Orfanoudaki, Nguyen Ngoc, Nagl, Karsten, Heesch, & Ganzera, 2019).
Electrophoresis and Microfluidic Systems
Siva et al. (2008) explored an alternative to bromophenol blue, commonly used as a tracking dye in electrophoresis. While not directly related to bromophenol red, this study underscores the ongoing research into safer and more effective dyes for use in biochemical assays, hinting at the potential for similar innovations with bromophenol red (Siva, Mathew, Venkat, & Dhawan, 2008).
Environmental Applications
Ghaedi et al. (2013) demonstrated the adsorption of bromophenol red using nanoparticles loaded on activated carbon. Their study focused on optimizing various parameters for the effective removal of bromophenol red from aqueous solutions, indicating its utility in environmental cleanup efforts (Ghaedi, Ghayedi, Kokhdan, Sahraei, & Daneshfar, 2013).
Safety And Hazards
Bromophenol Red should be handled with care. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Do not breathe vapours/dust. Do not ingest. Do not smoke. Keep away from heat and sources of ignition . It is harmful if swallowed, in contact with skin or if inhaled, and causes serious eye irritation .
Future Directions
There is increasing interest for chemiluminescence (CL) detection with the characteristics of simplicity, low cost, and high sensitivity, especially the wide application of enhancers in CL detection to increase signals, prolonged luminescence time, and enhanced intensity . Future research needs to develop novel enhancers with less interference and better performance .
properties
IUPAC Name |
2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLSQDXZMROJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182284 | |
Record name | Bromophenol red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Acros Organics MSDS] | |
Record name | Bromophenol Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12477 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bromophenol red | |
CAS RN |
2800-80-8 | |
Record name | Bromophenol red | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2800-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromophenol red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromophenol red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromophenol red | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.